molecular formula C12H22N2O4 B14002756 O1-tert-butyl O2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate

O1-tert-butyl O2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B14002756
M. Wt: 258.31 g/mol
InChI Key: MZYOLCKXFNORTA-UHFFFAOYSA-N
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Description

O1-tert-butyl O2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxyl groups with tert-butyl and methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

O1-tert-butyl O2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-1,2-dicarboxylate Derivatives: These compounds share a similar core structure but differ in their substituents.

    Aminomethyl Pyrrolidines: Compounds with an aminomethyl group attached to the pyrrolidine ring.

Uniqueness

O1-tert-butyl O2-methyl (2R,4S)-4-(aminomethyl)pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(aminomethyl)pyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYOLCKXFNORTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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